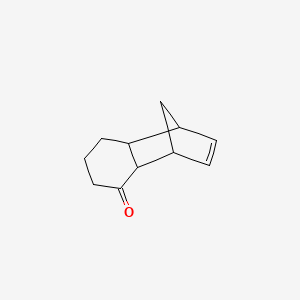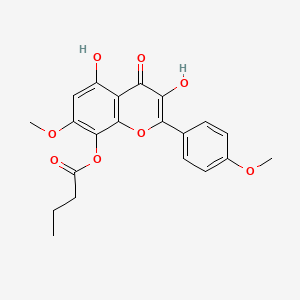
5-(1-Ethoxyethoxy)pent-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Ethoxyethoxy)pent-1-yne is an organic compound characterized by the presence of an ethoxyethoxy group and an alkyne group. Its molecular formula is C9H16O2, and it contains a total of 27 atoms, including 16 hydrogen atoms, 9 carbon atoms, and 2 oxygen atoms
Vorbereitungsmethoden
The synthesis of 5-(1-Ethoxyethoxy)pent-1-yne can be achieved through several synthetic routes. One common method involves the reaction of 1-pentyne with ethoxyethanol in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
5-(1-Ethoxyethoxy)pent-1-yne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
5-(1-Ethoxyethoxy)pent-1-yne has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 5-(1-Ethoxyethoxy)pent-1-yne involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
5-(1-Ethoxyethoxy)pent-1-yne can be compared with other similar compounds, such as:
5-(1-Methoxyethoxy)pent-1-yne: This compound has a methoxyethoxy group instead of an ethoxyethoxy group, leading to differences in reactivity and physical properties.
5-(1-Butoxyethoxy)pent-1-yne: The presence of a butoxyethoxy group results in variations in solubility and chemical behavior.
5-(1-Propoxyethoxy)pent-1-yne: This compound exhibits unique characteristics due to the propoxyethoxy group, affecting its applications and reactivity.
Eigenschaften
CAS-Nummer |
61565-19-3 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
5-(1-ethoxyethoxy)pent-1-yne |
InChI |
InChI=1S/C9H16O2/c1-4-6-7-8-11-9(3)10-5-2/h1,9H,5-8H2,2-3H3 |
InChI-Schlüssel |
NLFPIKUDKBJDMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)OCCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride](/img/structure/B13763383.png)



![7-ethyl-9-methylbenzo[c]acridine](/img/structure/B13763418.png)

